Pumitepa

Descripción general

Descripción

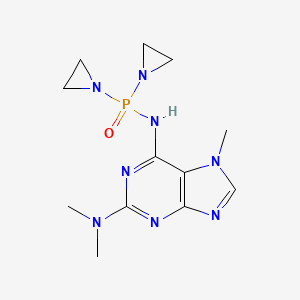

Pumitepa es un derivado de purina conocido por su potencial como agente antineoplásico. Se caracteriza por su fórmula molecular C12H19N8OP y es reconocido por su capacidad de causar daño al ADN y detención del ciclo celular mediante la alquilación . Este compuesto ha sido patentado por el Instituto Científico-Investigador Químico-Farmacéutico de toda la Unión por sus propiedades cancerolíticas .

Métodos De Preparación

La síntesis de Pumitepa implica varios pasos, comenzando con la preparación del derivado de purina. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de purina: El núcleo de purina se sintetiza mediante una serie de reacciones que involucran la condensación de materiales de partida apropiados.

Introducción de grupos funcionales: Se introducen grupos funcionales como aziridinilo y dimetilamino a través de reacciones de sustitución nucleófila.

Fosforilación: El paso final implica la fosforilación del derivado de purina para formar this compound.

Análisis De Reacciones Químicas

Pumitepa experimenta varios tipos de reacciones químicas, que incluyen:

Alquilación: This compound puede alquilatar el ADN, lo que lleva a daño al ADN y detención del ciclo celular.

Oxidación y reducción: Estas reacciones son menos comunes para this compound, pero pueden ocurrir bajo condiciones específicas.

Reacciones de sustitución: this compound puede sufrir reacciones de sustitución nucleófila, particularmente involucrando sus grupos aziridinilo.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen nucleófilos fuertes para reacciones de sustitución y agentes oxidantes o reductores para reacciones redox. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pumitepa tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina:

Química: Se estudia this compound por sus propiedades químicas y reactividad únicas, particularmente su capacidad de alquilatar el ADN.

Biología: En la investigación biológica, this compound se utiliza para estudiar los efectos del daño al ADN y la detención del ciclo celular en los procesos celulares.

Industria: Si bien las aplicaciones industriales son menos comunes, las propiedades únicas de this compound lo convierten en un candidato para futuras investigaciones y desarrollo en la fabricación farmacéutica.

Mecanismo De Acción

El mecanismo exacto de acción de Pumitepa no está completamente dilucidado, pero se cree que funciona a través de la alquilación, causando daño al ADN y detención del ciclo celular . Este proceso implica la formación de enlaces covalentes entre this compound y el ADN, lo que lleva a la interrupción de la replicación y transcripción del ADN. Los objetivos moleculares de this compound incluyen el ADN y varias proteínas involucradas en el ciclo celular.

Comparación Con Compuestos Similares

Pumitepa se puede comparar con otros compuestos similares, como:

Tiotepa: Otro agente alquilante utilizado en el tratamiento del cáncer. A diferencia de this compound, Thiotepa se usa más comúnmente y tiene un mecanismo de acción bien documentado.

Mitomicina C: Un antibiótico antineoplásico que también causa entrecruzamiento y daño al ADN. La Mitomicina C es conocida por su actividad de amplio espectro contra varios cánceres.

Ciclofosfamida: Un agente alquilante ampliamente utilizado con un mecanismo de activación diferente y aplicaciones clínicas más amplias.

La singularidad de this compound radica en su estructura específica de derivado de purina y su potencial para la alquilación dirigida del ADN, lo que lo convierte en un candidato prometedor para futuras investigaciones en terapia contra el cáncer.

Actividad Biológica

Pumitepa, a compound with the chemical identifier 42061-52-9, has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of oncology and molecular biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is primarily studied for its ability to alkylate DNA , leading to significant cellular effects such as DNA damage and cell cycle arrest. The alkylation process is crucial in understanding its potential as an antineoplastic agent , where it may selectively target cancer cells by inducing cytotoxicity through DNA modifications.

Key Mechanisms

- Alkylation : this compound can form covalent bonds with DNA, resulting in structural changes that disrupt normal cellular functions.

- Cell Cycle Arrest : The DNA damage caused by this compound triggers cellular checkpoints, preventing the progression of the cell cycle in damaged cells.

- Oxidative Stress : Although less common, this compound may also engage in redox reactions under specific conditions, contributing to its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antineoplastic Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through DNA damage mechanisms.

- Antimicrobial Properties : Preliminary investigations suggest potential antibacterial and antifungal activities, although these require further validation through rigorous testing .

Data Table: Biological Activities of this compound

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential applications in medicine:

- Anticancer Studies :

- Microbial Inhibition :

-

Chemical Reaction Analysis :

- Research on the chemical reactivity of this compound revealed its capacity for nucleophilic substitution reactions. This property may be exploited for developing novel therapeutic compounds with enhanced efficacy.

Propiedades

Número CAS |

42061-52-9 |

|---|---|

Fórmula molecular |

C12H19N8OP |

Peso molecular |

322.31 g/mol |

Nombre IUPAC |

6-N-[bis(aziridin-1-yl)phosphoryl]-2-N,2-N,7-trimethylpurine-2,6-diamine |

InChI |

InChI=1S/C12H19N8OP/c1-17(2)12-14-10-9(18(3)8-13-10)11(15-12)16-22(21,19-4-5-19)20-6-7-20/h8H,4-7H2,1-3H3,(H,14,15,16,21) |

Clave InChI |

KAEVHZSIYLATMK-UHFFFAOYSA-N |

SMILES |

CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4 |

SMILES canónico |

CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4 |

Sinónimos |

2-dimethylamino-6-diethyleneiminophosphamido-7-methylpurine fopurin phopurinum pumitepa pumitepa, 32P-labeled |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.